1H-Indole-5-carbonitrile, 1-methyl-2-phenyl-
CAS No.: 741709-19-3
Cat. No.: VC15942564
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 741709-19-3 |
---|---|
Molecular Formula | C16H12N2 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 1-methyl-2-phenylindole-5-carbonitrile |
Standard InChI | InChI=1S/C16H12N2/c1-18-15-8-7-12(11-17)9-14(15)10-16(18)13-5-3-2-4-6-13/h2-10H,1H3 |
Standard InChI Key | UEDPJEAILDTTLD-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=C(C=C2)C#N)C=C1C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Methyl-2-phenyl-1H-indole-5-carbonitrile (C₁₆H₁₃N₂) features an indole core substituted at three positions:
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1-position: Methyl group (-CH₃)
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2-position: Phenyl group (-C₆H₅)
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5-position: Cyano group (-CN)
The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitutions at the 1- and 2-positions enhance steric bulk, while the electron-withdrawing cyano group at the 5-position influences electronic properties and reactivity .
Table 1: Key Molecular Descriptors
Synthesis Pathways
Critical Reaction Parameters
Physicochemical Properties
Predicted Characteristics
Based on structural analogs:
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Melting point: Estimated 110–120°C (cf. 106°C for indole-5-carbonitrile ; 97.6–99.5°C for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile )
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Boiling point: ~450°C (extrapolated from 456°C for 1-methyl-2-phenyl-1H-indole-3-carboxylic acid )
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Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol
Table 2: Comparative Physicochemical Data
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